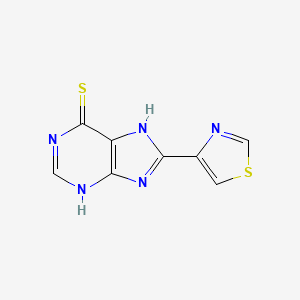
Bis(2-phenylethyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-phenylethyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two phenylethyl groups attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-phenylethyl) carbonate can be synthesized through the reaction of phenylethyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
2C6H5CH2CH2OH+COCl2→(C6H5CH2CH2)2CO3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer and more environmentally friendly reagents, such as dimethyl carbonate, instead of phosgene. The reaction can be catalyzed by various bases or transition metal catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-phenylethyl) carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenylethyl alcohol and carbon dioxide.
Transesterification: It can react with alcohols in the presence of a catalyst to form new carbonates and release phenylethyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield phenylethyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as titanium alkoxides.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products
Hydrolysis: Phenylethyl alcohol, carbon dioxide.
Transesterification: New carbonates, phenylethyl alcohol.
Reduction: Phenylethyl alcohol.
Scientific Research Applications
Bis(2-phenylethyl) carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Materials Science: The compound is utilized in the production of polycarbonates and other advanced materials with desirable mechanical and thermal properties.
Pharmaceuticals: It serves as a building block in the synthesis of drug molecules and prodrugs.
Green Chemistry: The use of this compound in reactions often aligns with the principles of green chemistry, as it can be synthesized using environmentally friendly reagents and processes.
Mechanism of Action
The mechanism of action of bis(2-phenylethyl) carbonate in chemical reactions typically involves the nucleophilic attack on the carbonate carbon, leading to the formation of new bonds and the release of phenylethyl alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Diphenyl Carbonate: Similar in structure but with phenyl groups instead of phenylethyl groups.
Dimethyl Carbonate: A simpler carbonate with methyl groups.
Bis(methyl salicyl) Carbonate: An activated carbonate with methyl salicyl groups.
Uniqueness
Bis(2-phenylethyl) carbonate is unique due to the presence of phenylethyl groups, which impart specific reactivity and properties to the compound. This makes it suitable for applications where other carbonates may not be as effective, such as in the synthesis of certain pharmaceuticals and advanced materials.
Properties
CAS No. |
67879-62-3 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
bis(2-phenylethyl) carbonate |
InChI |
InChI=1S/C17H18O3/c18-17(19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
KPTHKGHRNZMEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
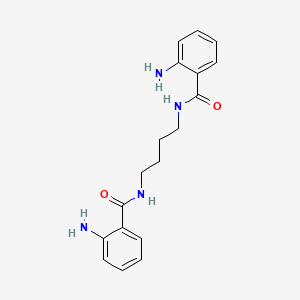
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
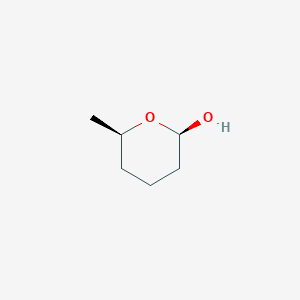
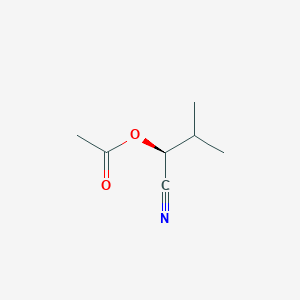
![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)

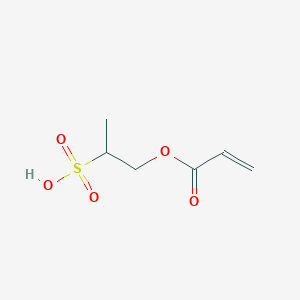
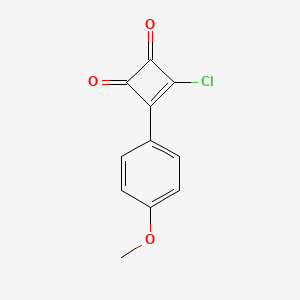
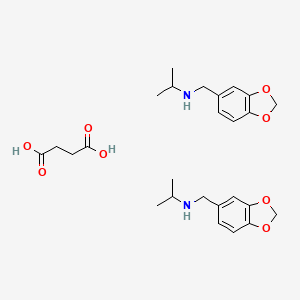
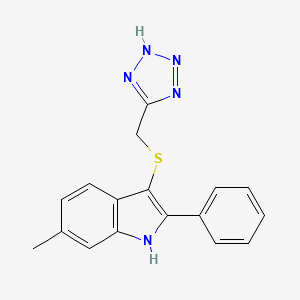
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
